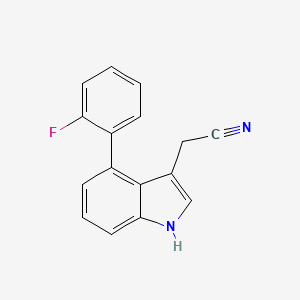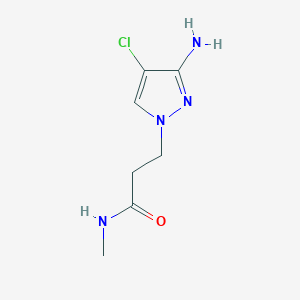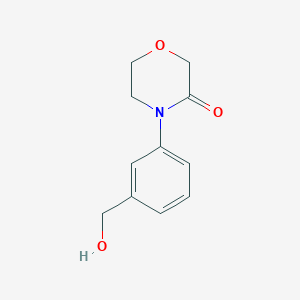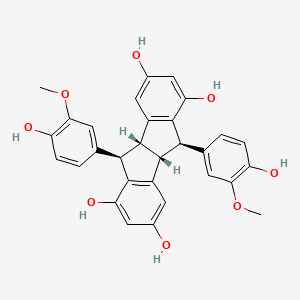
2-Hydroxy-3-(pyrimidin-5-YL)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(pyrimidin-5-YL)propanoic acid is a compound that features a pyrimidine ring attached to a propanoic acid backbone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both hydroxyl and pyrimidine groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(pyrimidin-5-YL)propanoic acid typically involves the condensation of pyrimidine derivatives with appropriate carboxylic acid precursors. One common method includes the reaction of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with diamines in the presence of polyphosphoric acid . This reaction can be carried out under controlled temperature and pressure conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-3-(pyrimidin-5-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction process.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Applications De Recherche Scientifique
2-Hydroxy-3-(pyrimidin-5-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-3-(pyrimidin-5-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting enzyme activity or altering cellular processes. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
3-(Pyrimidin-5-yl)propanoic acid: Similar structure but lacks the hydroxyl group.
2-Hydroxy-3-(pyridin-5-yl)propanoic acid: Contains a pyridine ring instead of a pyrimidine ring.
Uniqueness: 2-Hydroxy-3-(pyrimidin-5-YL)propanoic acid is unique due to the presence of both hydroxyl and pyrimidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C7H8N2O3 |
|---|---|
Poids moléculaire |
168.15 g/mol |
Nom IUPAC |
2-hydroxy-3-pyrimidin-5-ylpropanoic acid |
InChI |
InChI=1S/C7H8N2O3/c10-6(7(11)12)1-5-2-8-4-9-3-5/h2-4,6,10H,1H2,(H,11,12) |
Clé InChI |
QJCKMXJLZKTZCM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=N1)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B15242321.png)


![2-{[(4-Bromooxolan-3-yl)oxy]methyl}oxane](/img/structure/B15242362.png)




![3-[(5,5-Dimethyloxolan-2-yl)methoxy]azetidine](/img/structure/B15242396.png)



